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Abstract

Lometraline (developmental code name CP-14,368) is an aminotetralin derivative that, despite
its discontinued development, holds a significant place in the history of psychopharmacology.
Initially investigated by Pfizer in the early 1970s for a range of neuropsychiatric indications
including psychosis and Parkinson's disease, its trajectory shifted towards evaluation as an
antidepressant and anxiolytic. Although clinical trials did not demonstrate the desired
psychoactivity at the doses studied, the chemical scaffold of Lometraline proved to be a fertile
ground for the development of future blockbuster drugs. This technical guide provides a
comprehensive overview of Lometraline's chemical identifiers, its historical context, and the
limited available data on its pharmacology. Crucially, it highlights how the structural exploration
of Lometraline and its analogs directly led to the discovery of tametraline and, subsequently,
the selective serotonin reuptake inhibitor (SSRI) sertraline, fundamentally shaping the
landscape of antidepressant therapeutics.

Chemical Identifiers and Properties

A clear identification of a chemical entity is paramount for research and development. The
following tables summarize the key identifiers and physicochemical properties of Lometraline.
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Identifier Type Value

CAS Number 39951-65-0 (Lometraline base)[1]

34552-78-8 (Lometraline hydrochloride)[1]

8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-

IUPAC Name ]
tetrahydronaphthalen-1-amine[1]
InChI=1S/C13H18CINO/c1-15(2)11-6-4-5-9-

InChl 12(16-3)8-7-10(14)13(9)11/h7-8,11H,4-6H2,1-
3H3

InChiKey MTWNWMGGMZUIMZ-UHFFFAOYSA-N

SMILES CN(C)C1CccCcCC2=C1Cc(=CC=C2)CI

CP-14,368, N,N-dimethyl-8-chloro-5-methoxy-1-

aminotetralin[1]

Other Names

Property Value
Molecular Formula C13H18CINO
Molar Mass 239.74 g/mol

Historical Context and Developmental Pathway

Lometraline emerged from Pfizer's research programs in the late 1960s and early 1970s, a
period of intense exploration of novel chemical scaffolds for central nervous system disorders.
[1] Initially patented as a potential antipsychotic, tranquilizer, and antiparkinsonian agent, its
pharmacological profile suggested a broader range of applications.[1] Subsequent
investigations focused on its potential as an antidepressant and anxiolytic.[1]

A key clinical study by Park and colleagues in 1972 evaluated Lometraline (referred to as CP
14,368) as an antidepressant.[2] However, the study concluded that the compound exhibited
no significant psychoactivity at the dosages administered, leading to the suspension of its
clinical development for these indications.[1]
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Despite its own clinical discontinuation, the research invested in Lometraline's aminotetralin
structure was not in vain. The knowledge gained from modifying its chemical structure paved
the way for the synthesis of tametraline, a potent inhibitor of dopamine and norepinephrine
reuptake.[1] This line of research ultimately culminated in the discovery of sertraline, a highly
successful selective serotonin reuptake inhibitor (SSRI) that has become a cornerstone in the
treatment of depression and other psychiatric disorders.[1]
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Caption: Developmental trajectory of Lometraline and its successors.

Pharmacological Profile (Limited Data)

Detailed in vitro and in vivo pharmacological data for Lometraline is scarce in the public
domain due to its early discontinuation. The available information suggests that its mechanism
of action was likely related to the modulation of monoaminergic systems, a common feature of

aminotetralin derivatives.

Mechanism of Action (Hypothesized)

Based on the structure-activity relationships of the aminotetralin class of compounds, it is
hypothesized that Lometraline interacts with monoamine transporters, including those for
serotonin (SERT), norepinephrine (NET), and dopamine (DAT). The substitution pattern on the
aromatic ring and the nature of the amino group are critical determinants of the affinity and

selectivity for these transporters.

Quantitative structure-activity relationship (QSAR) studies on aminotetralin analogs have
shown that electronic, hydrophobic, and molar refraction parameters significantly correlate with
the inhibition of 5-hydroxytryptamine (5-HT) uptake.[3] However, correlations with
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norepinephrine (NE) and dopamine (DA) uptake inhibition were found to be weaker in some

series of these compounds.[3]
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Caption: Hypothesized interaction of Lometraline with monoamine transporters.

Preclinical and Clinical Observations

The primary published clinical study on Lometraline as an antidepressant by Park et al. (1972)
provides the most direct, albeit limited, insight into its in vivo effects in humans.

Experimental Protocol from Park et al. (1972):

o Study Design: An open-label clinical trial.
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o Participants: Patients diagnosed with depression.

¢ Intervention: Administration of Lometraline (CP 14,368). Specific dosage regimens were not
detailed in the available abstracts.

o Outcome Measures: Clinical assessment of antidepressant effects using psychiatric rating
scales.

e Key Finding: The study concluded that Lometraline did not produce any discernible
psychoactive or antidepressant effects at the doses tested.

Preclinical data on Lometraline's effects in animal models of depression or psychosis are not
readily available in the peer-reviewed literature, likely residing in internal Pfizer reports from
that era.

The Legacy of Lometraline: A Stepping Stone to
Sertraline

The true significance of Lometraline lies not in its own therapeutic potential but in its role as a
chemical progenitor to a highly successful class of antidepressants. The exploration of the
aminotetralin scaffold, initiated with compounds like Lometraline, provided crucial insights into
the structure-activity relationships governing monoamine transporter inhibition.

This research trajectory can be visualized as a logical progression of chemical modifications to
optimize potency and selectivity.
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Caption: The evolutionary path from Lometraline to Sertraline.

Conclusion

Lometraline serves as a compelling case study in drug discovery, illustrating that even
compounds that do not reach the market can have a profound impact on the field. While the
specific pharmacological data for Lometraline remains limited, its contribution to the
understanding of aminotetralin chemistry was instrumental. The systematic exploration of this
chemical class, sparked by early compounds like Lometraline, directly led to the development
of tametraline and ultimately the blockbuster antidepressant sertraline. For researchers and
scientists in drug development, the story of Lometraline underscores the importance of
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foundational research and the iterative process of chemical optimization that can turn a clinical
failure into a therapeutic triumph for a subsequent generation of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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